molecular formula C30H50O5 B1255022 Secaubrytriol CAS No. 925932-10-1

Secaubrytriol

Cat. No.: B1255022
CAS No.: 925932-10-1
M. Wt: 490.7 g/mol
InChI Key: NFSDEMPRAKPPFK-HIGWZERASA-N
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Preparation Methods

Chemical Reactions Analysis

Secaubrytriol undergoes several types of chemical reactions, including:

Scientific Research Applications

Secaubrytriol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: this compound is studied for its potential antioxidant properties, which can help in reducing oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its anti-inflammatory and antitumor activities, which could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Secaubrytriol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress and inflammatory pathways. The compound interacts with reactive oxygen species and inhibits the activity of pro-inflammatory enzymes, thereby reducing inflammation and oxidative damage .

Comparison with Similar Compounds

Secaubrytriol is unique due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its potent antioxidant and anti-inflammatory activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-[(1S,4R,5R,8S,9S,12R,13R)-5-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-19(7-10-24(32)26(3,4)35)21-11-13-28(6)23-9-8-22(20(2)17-31)29(14-12-25(33)34)18-30(23,29)16-15-27(21,28)5/h19,21-24,31-32,35H,2,7-18H2,1,3-6H3,(H,33,34)/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSDEMPRAKPPFK-HIGWZERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317608
Record name Secaubrytriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925932-10-1
Record name Secaubrytriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925932-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secaubrytriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Secaubrytriol and what other compounds were found alongside it?

A1: this compound was isolated from an exudate collected from the aerial parts of the Gardenia aubryi plant []. Along with this compound, researchers also found two other new 3,4-seco-cycloartanes: secaubryenol and secaubryolide. Additionally, several known compounds were identified, including (24S)-cycloartane-24,25-diol-3-one, coccinetane A, herbacetin 3,8-dimethyl ether, hibiscetin 3,8,3',4'-tetramethyl ether, and conyzatin [].

Q2: How was the structure of this compound elucidated?

A2: The structure of this compound was determined using a combination of mass spectrometry, NMR experiments, and X-ray crystallography. While mass spectrometry and NMR provided information about the compound's structure, X-ray crystallography was instrumental in definitively establishing the relative configuration of this compound [].

Q3: What initial biological activity was this compound tested for?

A3: The research primarily focused on evaluating the in vitro cytotoxic activity of this compound against a panel of four human solid tumor cell lines [].

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